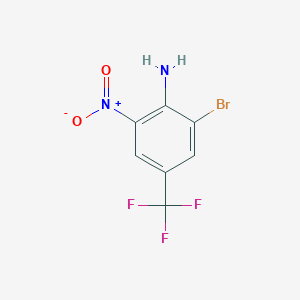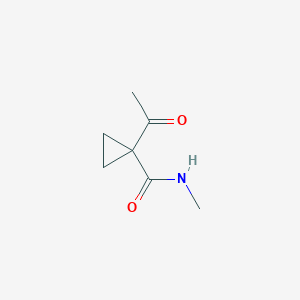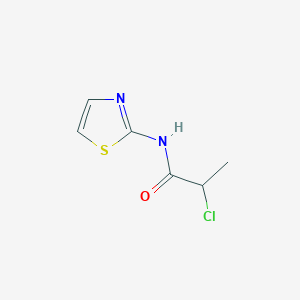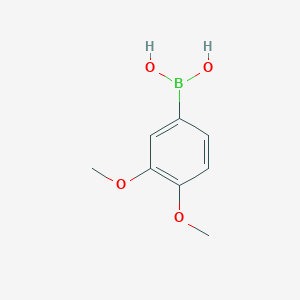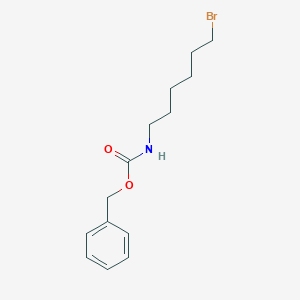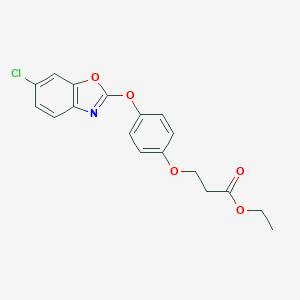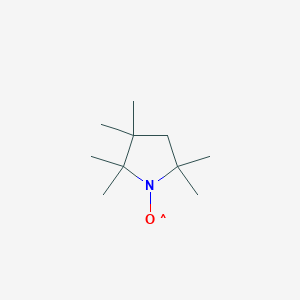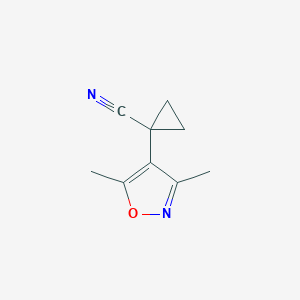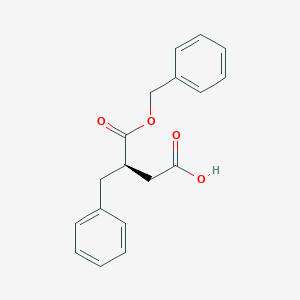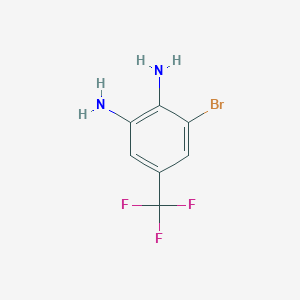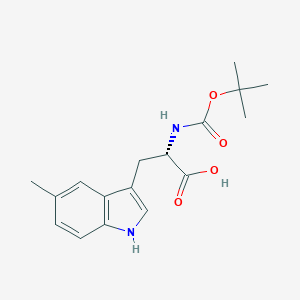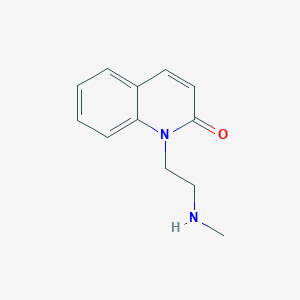
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one, also known as MQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in medicinal chemistry. MQ has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one is not fully understood. However, several studies have suggested that the compound exerts its biological effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may act as a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to modulate the expression of various cytokines and chemokines involved in the immune response. Additionally, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may act as a potential antimetastatic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained with high purity and yield. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe compound for use in scientific research. However, there are also some limitations associated with the use of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one in lab experiments. The compound has poor solubility in water, which may limit its use in certain experimental conditions. Moreover, the mechanism of action of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one is not fully understood, which may limit its potential applications in scientific research.
Orientations Futures
There are several future directions for the study of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one. First, further studies are needed to elucidate the mechanism of action of the compound. Second, the potential applications of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one in the treatment of various diseases should be further investigated. Third, the development of novel derivatives of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one with improved solubility and potency may enhance its potential applications in scientific research. Fourth, the use of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems for 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one may enhance its potential applications in clinical settings.
Méthodes De Synthèse
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one can be synthesized through a multistep process that involves the condensation of 2-acetylquinoline with methylamine followed by reduction and cyclization. The final product is obtained through purification and isolation techniques. The synthesis of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been reported in several studies, and the compound has been obtained with high purity and yield.
Applications De Recherche Scientifique
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been investigated for its potential applications in scientific research. The compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent for the treatment of various types of cancer. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to possess neuroprotective effects and has been suggested as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to modulate the immune response and has been suggested as a potential therapeutic agent for the treatment of inflammatory conditions.
Propriétés
Numéro CAS |
113582-25-5 |
|---|---|
Nom du produit |
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one |
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-[2-(methylamino)ethyl]quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-13-8-9-14-11-5-3-2-4-10(11)6-7-12(14)15/h2-7,13H,8-9H2,1H3 |
Clé InChI |
IRYVZRBNESVEMB-UHFFFAOYSA-N |
SMILES |
CNCCN1C(=O)C=CC2=CC=CC=C21 |
SMILES canonique |
CNCCN1C(=O)C=CC2=CC=CC=C21 |
Synonymes |
2(1H)-Quinolinone,1-[2-(methylamino)ethyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



